molecular formula C18H19BrN2O2 B244904 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

Numéro de catalogue B244904
Poids moléculaire: 375.3 g/mol
Clé InChI: JDOACBKTTKGJAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent inhibitor of amyloid beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease pathology. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide works by binding to Aβ and preventing its aggregation into toxic oligomers and fibrils. It also promotes the formation of non-toxic Aβ aggregates, which can be cleared from the brain more easily. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the clearance of Aβ from the brain by enhancing the activity of microglia, the immune cells responsible for clearing Aβ.
Biochemical and physiological effects:
3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a good safety profile in preclinical studies. It does not have any significant effects on body weight, food intake, or behavior in animal models. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to cross the blood-brain barrier and accumulate in the brain, which is important for its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide is its potent inhibitory effect on Aβ aggregation, which makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide. One area of focus is optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Another area of research is investigating the potential of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide exerts its therapeutic effects and to identify potential biomarkers for monitoring its efficacy in clinical trials.

Méthodes De Synthèse

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-bromoaniline with pentanoyl chloride to form 3-bromo-N-(pentanoyl)aniline. This intermediate is then reacted with 3-aminobenzamide to form the final product, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide.

Applications De Recherche Scientifique

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to inhibit Aβ aggregation and reduce Aβ-induced toxicity in vitro. In animal models of Alzheimer's disease, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function and reduce Aβ plaque deposition in the brain.

Propriétés

Formule moléculaire

C18H19BrN2O2

Poids moléculaire

375.3 g/mol

Nom IUPAC

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-10-17(22)20-15-8-5-9-16(12-15)21-18(23)13-6-4-7-14(19)11-13/h4-9,11-12H,2-3,10H2,1H3,(H,20,22)(H,21,23)

Clé InChI

JDOACBKTTKGJAU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

SMILES canonique

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.